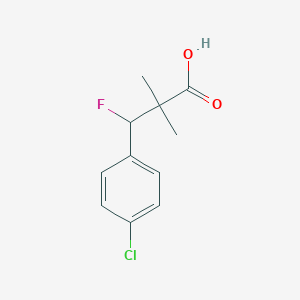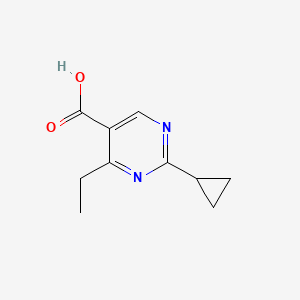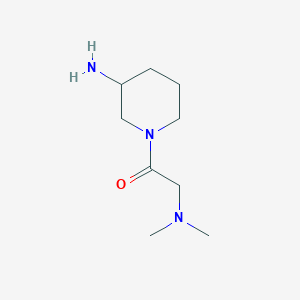
1-Chloro-2,2,3,4-tetramethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,2,3,4-tetramethylhexane is an organic compound with the molecular formula C10H21Cl It is a chlorinated alkane, characterized by the presence of a chlorine atom attached to a carbon chain that includes multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-2,2,3,4-tetramethylhexane can be synthesized through several methods. One common approach involves the chlorination of 2,2,3,4-tetramethylhexane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Chloro-2,2,3,4-tetramethylhexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products include various alkyl derivatives depending on the nucleophile used.
Elimination: The major products are alkenes, such as 2,2,3,4-tetramethylhex-1-ene.
Oxidation: Oxidation can lead to the formation of alcohols, ketones, or carboxylic acids.
科学的研究の応用
1-Chloro-2,2,3,4-tetramethylhexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated alkanes with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1-Chloro-2,2,3,4-tetramethylhexane involves its interaction with nucleophiles, leading to substitution or elimination reactions. The chlorine atom, being electronegative, creates a partial positive charge on the adjacent carbon atom, making it susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the molecule.
類似化合物との比較
Similar Compounds
2,2,3,4-Tetramethylhexane: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Chloro-2,2,4,4-tetramethylhexane: Similar structure but with different positioning of methyl groups, leading to different reactivity and physical properties.
2,2,4,4-Tetramethylhexane: Another isomer with distinct chemical behavior due to the absence of the chlorine atom.
特性
分子式 |
C10H21Cl |
|---|---|
分子量 |
176.72 g/mol |
IUPAC名 |
1-chloro-2,2,3,4-tetramethylhexane |
InChI |
InChI=1S/C10H21Cl/c1-6-8(2)9(3)10(4,5)7-11/h8-9H,6-7H2,1-5H3 |
InChIキー |
WUACVOGSMLCWBX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)C(C)(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B13175671.png)
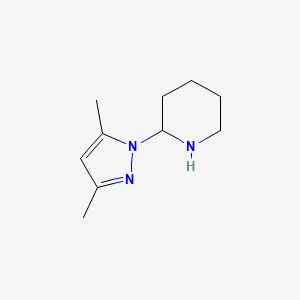

![3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13175688.png)
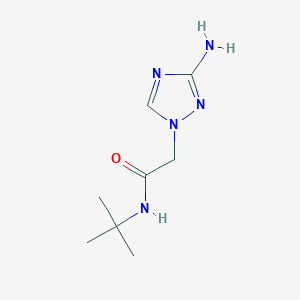
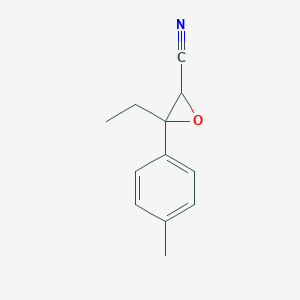
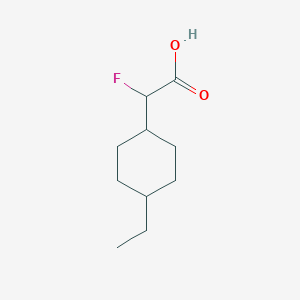
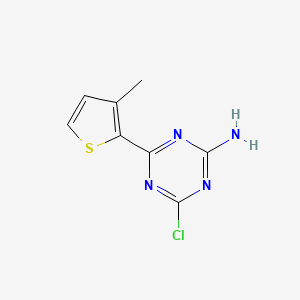
![4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13175719.png)
